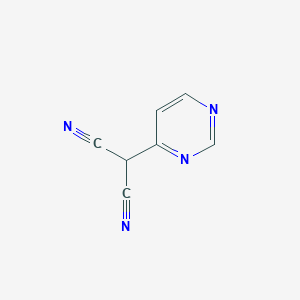

2-(Pyrimidin-4-yl)propanedinitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-4-ylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-6(4-9)7-1-2-10-5-11-7/h1-2,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDCSRKFWHGYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyrimidin 4 Yl Propanedinitrile and Its Analogues

Established Synthetic Pathways to Pyrimidinyl Malononitrile (B47326) Derivatives

The construction of pyrimidinyl malononitrile derivatives can be broadly categorized into two approaches: the formation of the pyrimidine (B1678525) ring from acyclic precursors that already contain the malononitrile moiety or a precursor, and the introduction of the malononitrile group onto a pre-existing pyrimidine scaffold.

Multicomponent Reaction (MCR) Strategies Utilizing Malononitrile

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex heterocyclic systems, including pyrimidine derivatives. researchgate.netresearchgate.net These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. nih.gov Malononitrile is a versatile C-H acidic building block frequently employed in MCRs for the synthesis of various nitrogen-containing heterocycles. researchgate.net

A common strategy involves the condensation of an aldehyde, malononitrile, and a third component, such as an amidine or a related nitrogen-containing species, to construct the pyrimidine ring. bohrium.com The reactivity of malononitrile, attributed to its activated methylene (B1212753) group flanked by two electron-withdrawing nitrile groups, makes it an excellent nucleophile in these transformations. researchgate.net The use of various catalysts, including basic catalysts and nano-catalysts, can facilitate these reactions, often under mild conditions. nih.govnih.gov

For instance, a one-pot, three-component condensation of an aldehyde, malononitrile, and a suitable amidine derivative can directly lead to the formation of a substituted pyrimidine ring with a malononitrile-derived side chain. The specific substitution pattern on the final product is dictated by the choice of the starting materials.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

| Aldehyde | Malononitrile | Amidine | Basic Catalyst | Substituted Pyrimidine |

| Ketone | Malononitrile | Ammonium Acetate (B1210297) | Nano-catalyst | 2-Amino-3-cyanopyridine derivative |

| Aldehyde | Malononitrile | Thiophenol | KF/alumina | Substituted Pyridine (B92270) |

This table provides examples of multicomponent reactions utilizing malononitrile to synthesize pyridine and pyrimidine derivatives.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis and plays a crucial role in many synthetic routes to pyrimidine derivatives. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, such as malononitrile, typically catalyzed by a weak base like piperidine (B6355638) or an amine. nih.govwikipedia.org

In the context of pyrimidine synthesis, the Knoevenagel condensation is often the initial step in a sequence of reactions. For example, the condensation of an aldehyde with malononitrile yields an α,β-unsaturated dinitrile intermediate (an arylidene malononitrile). ekb.eg This intermediate can then undergo further reactions, such as a Michael addition and subsequent cyclization, to form the pyrimidine ring. nih.gov The Knoevenagel condensation itself is a dehydration reaction following a nucleophilic addition, resulting in the formation of a new double bond. wikipedia.org

The reaction conditions for Knoevenagel condensations can be varied, with some procedures employing microwave irradiation or heterogeneous catalysts to improve yields and reaction times. researchgate.netnih.gov The choice of solvent and catalyst can also influence the stereoselectivity of the resulting double bond. wikipedia.org

Following the initial Knoevenagel condensation, the resulting α,β-unsaturated dinitrile is a key intermediate that can participate in a Michael addition reaction. ekb.eg The Michael addition involves the 1,4-addition of a nucleophile to the activated double bond. In the synthesis of pyrimidine derivatives, the nucleophile is often a species that will ultimately become part of the pyrimidine ring, such as an amidine or guanidine (B92328). osti.gov

The sequence typically proceeds as follows:

Knoevenagel Condensation: An aldehyde reacts with malononitrile to form an arylidene malononitrile. ekb.eg

Michael Addition: A suitable nitrogen-containing nucleophile attacks the β-carbon of the arylidene malononitrile. ekb.egosti.gov

Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the pyrimidine ring. This step often involves the elimination of a small molecule, such as water or an alcohol.

This strategy allows for the construction of highly functionalized pyrimidine systems. For example, the reaction of an arylidene malononitrile with an enolate ion derived from an acetophenone (B1666503) derivative, followed by nucleophilic attack of an ethoxide anion on a nitrile group, can lead to the formation of a polysubstituted pyridine, a close relative of pyrimidines. ekb.eg Similarly, the addition of guanidine to an enone followed by cyclization is a known method for pyrimidine synthesis. osti.gov The versatility of this approach lies in the ability to vary the aldehyde, the active methylene compound, and the nucleophile to generate a wide range of pyrimidine analogues.

Cycloaddition and cyclocondensation reactions represent another important class of synthetic methodologies for constructing pyrimidine rings. researchgate.net These reactions involve the combination of two or more molecules to form a cyclic product.

In a cycloaddition reaction , a π-system of one molecule adds to a π-system of another to form a ring. For example, a [3+3] cycloaddition of a suitable three-atom component with another three-atom fragment can lead to the formation of a six-membered ring. researchgate.net

Cyclocondensation reactions , on the other hand, involve the reaction of two or more molecules to form a ring with the elimination of a small molecule like water or ammonia (B1221849). The synthesis of pyrimido[2,1-b]quinazolinediones has been achieved through the reaction of 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones with anthranilic acid derivatives, which is a type of cyclocondensation. nih.gov

The reaction of dihydroisoquinolines with Meldrum's acid derivatives can lead to the formation of fused pyrimidin-4-ones through a proposed mechanism involving thermolysis and cycloaddition. acs.org Similarly, pyrazolo[3,4-d]pyrimidine derivatives can be synthesized via one-pot multicomponent reactions that involve in situ formation of an arylidene intermediate followed by cyclization. rsc.org

Targeted Functionalization and Chemical Modifications of Pyrimidinyl Malononitrile Systems

Once the pyrimidinyl malononitrile scaffold is assembled, further chemical modifications can be carried out to introduce additional functional groups and create a diverse range of analogues. These modifications can be broadly classified into electrophilic and nucleophilic substitution reactions.

The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the presence of activating groups can facilitate such reactions. The positions on the pyrimidine ring most susceptible to electrophilic attack are those with higher electron density. youtube.com

Nucleophilic substitution is a more common reaction for electron-deficient heterocycles like pyrimidine. youtube.com Halogen atoms attached to the pyrimidine ring, for example, can be readily displaced by nucleophiles. This is a key strategy for introducing a variety of substituents. For instance, a 2-amino-4-chloro-6-methoxypyrimidine (B129847) can be converted to a 2-amino-4-hydrazinyl-6-methoxypyrimidine by reaction with hydrazine (B178648) hydrate, a strong nucleophile. mdpi.com This hydrazinyl derivative can then be further reacted to create a library of compounds. nih.gov

The reactivity of the pyrimidine ring towards nucleophiles is enhanced by the electron-withdrawing nature of the nitrogen atoms, which makes the carbon atoms more electrophilic. youtube.com The positions most prone to nucleophilic attack are typically the 2-, 4-, and 6-positions. youtube.com The vicarious nucleophilic substitution (VNS) is another powerful method for the C-H functionalization of electron-deficient aromatics, including nitropyridines, which are structurally related to pyrimidines. nih.gov This reaction involves the addition of a nucleophile bearing a leaving group to an electron-deficient aromatic ring, followed by base-induced elimination to afford the substituted product. nih.gov

| Reaction Type | Reagent | Position of Attack on Pyrimidine Ring | Product |

| Nucleophilic Substitution | Hydrazine Hydrate | 4-position (displacing Chloro group) | 4-Hydrazinylpyrimidine |

| Nucleophilic Substitution | Amine | 4-position (displacing Chloro group) | 4-Aminopyrimidine |

| Vicarious Nucleophilic Substitution | Sulfonyl-stabilized carbanion | Position adjacent to a nitro group (on a related nitropyridine) | Alkylated nitropyridine |

This table illustrates examples of nucleophilic substitution reactions on pyrimidine and related nitrogen heterocycles.

Oxidation and Reduction Strategies for Structural Diversification

Oxidation and reduction reactions are fundamental tools for the structural diversification of the pyrimidine core, allowing for the introduction of various functional groups and modifications of the heterocyclic ring. These transformations are crucial for creating a wide array of analogues with potentially enhanced biological activities.

For instance, the oxidation of alcohol precursors is a key step in the synthesis of many pyrimidine derivatives. In a notable example, the acceptorless dehydrogenative annulation (ADA) of alcohols, catalyzed by Ni(II)-NNO pincer complexes, leads to the formation of 2,4,6-trisubstituted pyrimidines. acs.orgacs.org This reaction proceeds through the oxidation of primary alcohols to aldehydes, which then undergo condensation and further dehydrogenation. acs.org Time-dependent control experiments have provided evidence for the formation of aldehyde, ketone, and chalcone (B49325) intermediates during this process. acs.orgacs.org

Similarly, reduction strategies are employed to modify existing pyrimidine structures. The reduction of nitro groups on substituted pyrimidines is a common transformation. For example, the synthesis of certain pyrrolo[2,3-d]pyrimidine derivatives involves the reduction of a nitrophenoxy substituent using methods like catalytic hydrogenation with Pd/C and hydrazine hydrate. sci-hub.box This step is critical for introducing an amino group, which can then be further functionalized.

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for synthesizing pyrimidine derivatives. These advanced approaches aim to minimize waste, reduce reaction times, and utilize environmentally benign conditions.

Application of Ultrasound Irradiation in Pyrimidinyl Malononitrile Synthesis

Ultrasound irradiation has emerged as a powerful and green technique for promoting the synthesis of pyrimidines and their fused derivatives, including those derived from malononitrile. nih.govnih.gov This method offers several advantages, such as increased reaction rates, higher yields, and often milder reaction conditions compared to conventional heating. nih.govnih.govresearchgate.net The benefits of sonochemistry stem from the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced mass transfer and reaction kinetics. nih.govresearchgate.net

A review of the literature from 2015 to 2023 highlights the critical role of malononitrile in the sonochemical multicomponent synthesis of various heterocyclic structures. nih.govresearchgate.net For example, the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines has been successfully achieved through the cyclocondensation of β-enaminones or trifluoromethyl enones with 5-amino-1,2,4-triazole under ultrasound irradiation in acetic acid, with reaction times as short as 5-17 minutes. researchgate.net This demonstrates a significant rate enhancement compared to traditional thermal methods. researchgate.net

| Product | Reactants | Conditions | Yield (%) | Reference |

| 1,2,4-Triazolo[1,5-a]pyrimidines | β-Enaminones/Trifluoromethyl enones, 5-Amino-1,2,4-triazole | Ultrasound, Acetic Acid, 99°C, 5-17 min | 65-97 | researchgate.net |

| Pyrano-pyrimidine derivatives | Aromatic aldehyde, Malononitrile, 2-amino-4,6-dihydroxypyrimidine | Ultrasound | High | researchgate.net |

| This table showcases examples of pyrimidine derivatives synthesized using ultrasound irradiation. |

Solvent-Free and Aqueous-Mediated Reaction Protocols

The development of solvent-free and aqueous-mediated reaction protocols represents a significant advancement in green chemistry for pyrimidine synthesis. These methods reduce or eliminate the use of volatile and often toxic organic solvents.

Solvent-free synthesis, often facilitated by microwave irradiation or fusion techniques, offers benefits such as shorter reaction times, higher yields, and simpler work-up procedures. nih.govrsc.orgresearchgate.net For instance, a novel three-component condensation of an aromatic aldehyde, urea (B33335) or thiourea, and barbituric acid or N,N-1,3-dimethylbarbituric acid has been carried out under solvent-free microwave conditions using L-proline as an organocatalyst to produce pyrimido[4,5-d]pyrimidine-2-(1H)-ones in excellent yields (79-92%). researchgate.net Similarly, certain pyrazolo[3,4-d]pyrimidine derivatives have been synthesized under solvent-free fusion conditions. nih.govrsc.org

Aqueous-mediated synthesis is another environmentally friendly approach. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of pyrido[2,3-d]pyrimidines has been achieved in aqueous solution, with studies focusing on the reaction mechanism. nih.gov The use of β-cyclodextrin as a catalyst in aqueous solution under reflux conditions has been shown to produce pyrido[2,3-d]pyrimidines with yields up to 97%. nih.gov This highlights a sustainable approach that can potentially be expanded to other multicomponent reactions. nih.gov

| Product | Reactants | Conditions | Yield (%) | Reference |

| Pyrimido[4,5-d]pyrimidine-2-(1H)-ones | Aromatic aldehyde, Urea/Thiourea, Barbituric acid | L-proline, Microwave, Solvent-free | 79-92 | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine derivatives | N-(4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)benzamide, Thiourea | Fusion, Solvent-free | High | nih.govrsc.org |

| Pyrido[2,3-d]pyrimidines | Arylaldehyde, Malononitrile, 4-amino-2,6-dihydroxy pyrimidine | β-cyclodextrin, Aqueous solution, Reflux | up to 97 | nih.gov |

| This table provides examples of pyrimidine derivatives synthesized using solvent-free and aqueous-mediated protocols. |

Catalytic Strategies: Heterogeneous and Organocatalysis in Pyrimidine Construction

Catalysis plays a pivotal role in modern organic synthesis, and the construction of pyrimidine rings is no exception. The use of heterogeneous catalysts, organocatalysts, and nanocatalysts offers advantages such as high efficiency, selectivity, and catalyst recyclability.

Ni(II) Complexes: Nickel(II) pincer complexes have proven to be effective catalysts for the multicomponent synthesis of pyrimidine analogues through an acceptorless dehydrogenative annulation (ADA) of alcohols. acs.orgacs.org These catalysts, featuring N^N^O chelating hydrazone ligands, facilitate the dehydrogenative coupling of primary alcohols with amidines and 1-phenylethanol, yielding 2,4,6-trisubstituted pyrimidines in up to 92% yield with a catalyst loading of 2 mol %. acs.orgacs.org The reaction is highly atom-economical, producing only water and hydrogen gas as byproducts. acs.org

Ionic Liquids: Ionic liquids (ILs) have gained attention as environmentally friendly catalysts and reaction media. japsonline.comresearchgate.net L-proline nitrate (B79036), an amino acid-based ionic liquid, has been successfully used as a catalyst for the one-pot, three-component synthesis of pyrimidine derivatives. japsonline.comresearchgate.netjapsonline.com This method offers high yields (up to 86.74%), short reaction times, and simple reaction conditions. japsonline.comjapsonline.com The catalytic ability of L-proline nitrate was found to be more than 2.5 times that of non-catalyzed reactions. japsonline.comjapsonline.com Another example is the use of triethylammonium (B8662869) acetate as a recyclable ionic liquid for the microwave-assisted synthesis of pyrazole-linked triazolo-pyrimidine hybrids. nih.gov

Nanocatalysts: Nanocatalysts, particularly magnetic nanocatalysts, are of great interest due to their high catalytic activity, stability, and simple separation from the reaction mixture using an external magnet. nih.gov These have been employed in the synthesis of pyrano-pyrimidine derivatives. nih.gov For instance, nano-Fe3O4–L-cysteine has been used as a catalyst for the synthesis of pyrimidine-trions under ultrasonic irradiation, providing high yields in short reaction times and allowing for catalyst recyclability. nanochemres.org Furthermore, cobalt-based metal-organic frameworks (MOFs) modified with triazine and pyrimidine functional groups have shown enhanced catalytic performance in the synthesis of triazoles, demonstrating the potential of functionalized nanocatalysts in heterocyclic synthesis. rsc.org

| Catalyst | Product | Reaction Type | Yield (%) | Reference |

| Ni(II)-NNO pincer complexes | 2,4,6-Trisubstituted pyrimidines | Acceptorless Dehydrogenative Annulation | up to 92 | acs.orgacs.org |

| L-proline nitrate (Ionic Liquid) | Dihydropyrimidinones | Biginelli Reaction | 86.74 | japsonline.comjapsonline.com |

| Nano-Fe3O4–L-cysteine | Pyrimidine-trions | Three-component reaction | High | nanochemres.org |

| Co(BDC-NH2)-TA-PY (MOF) | Triazoles | Multicomponent reaction | up to 94 | rsc.org |

| This table summarizes various catalytic strategies for the synthesis of pyrimidines and related heterocycles. |

Elucidation of Reaction Mechanisms and Kinetics for 2 Pyrimidin 4 Yl Propanedinitrile Formation

Mechanistic Pathways of Malononitrile-Involved Cyclization Reactions

The formation of the pyrimidine (B1678525) ring in 2-(pyrimidin-4-yl)propanedinitrile typically proceeds through a cyclocondensation reaction. This involves the reaction of a three-carbon component, in this case, a derivative of malononitrile (B47326), with an amidine, such as formamidine, which provides the N-C-N fragment of the pyrimidine ring.

The reaction is generally believed to initiate with the nucleophilic attack of the amidine on one of the nitrile groups of the malononitrile derivative. This is followed by an intramolecular cyclization, where the other amino group of the amidine attacks the second nitrile group, leading to a dihydropyrimidine (B8664642) intermediate. Subsequent elimination of a molecule, often ammonia (B1221849) or water, results in the aromatization of the ring to form the stable pyrimidine product.

Several strategies have been developed for the synthesis of substituted pyrimidines from malononitrile and its derivatives. One common approach involves the reaction of malononitrile with an appropriate amidine, which can be catalyzed by a base. researchgate.net Another versatile method is the multicomponent synthesis, where, for instance, an aldehyde, malononitrile, and an amidine are reacted in a one-pot synthesis. rsc.org The reaction conditions, including the choice of solvent and catalyst, can significantly influence the reaction pathway and the yield of the final product.

Table 1: Examples of Pyrimidine Synthesis from Malononitrile Derivatives

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Malononitrile, Guanidine (B92328) carbonate | NaOAc, H₂O/EtOH, reflux | Pyrimidine-2,4,6-triamine | Not specified | researchgate.net |

| 4-Chlorobenzaldehyde, Malononitrile, Barbituric acid | LDH@TRMS@NDBD@Cu(NO₃)₂ | Pyrano[2,3-d]pyrimidine derivative | 95 | acs.org |

| Benzaldehyde, Malononitrile, Thiobarbituric acid | Piperidine (B6355638), ethanol | Enone derivative | Not specified | wikipedia.org |

| Malononitrile, Dimedone, various Aldehydes | Acetic acid functionalized ionic liquid | Tetrahydrobenzo[b]pyrans | High | rsc.org |

Identification and Characterization of Reaction Intermediates (e.g., Benzylidenemalononitrile) and Transition States

A key intermediate in many synthetic routes leading to pyrimidine derivatives is a benzylidenemalononitrile-type compound. These are typically formed through a Knoevenagel condensation between an aldehyde and malononitrile. nih.govnih.govacs.org This condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. The reaction is often catalyzed by a weak base, such as piperidine or an amine-functionalized catalyst. wikipedia.orgnih.gov

The mechanism of the Knoevenagel condensation involves the deprotonation of malononitrile by the base to form a carbanionic intermediate. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated, and a subsequent dehydration step leads to the formation of the C=C double bond of the benzylidenemalononitrile. researchgate.net

The transition states in these cyclization reactions are complex and not easily characterized experimentally. Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the energy profiles of the reaction and the geometry of the transition states. For instance, in related pyrimidine syntheses, the transition state for the cyclization step is believed to involve a concerted bond formation and proton transfer.

Table 2: Catalysts and Conditions for Benzylidenemalononitrile Synthesis

| Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | NiCu@MWCNT | Water-methanol | 10-180 | High | nih.gov |

| Various aromatic aldehydes | Ammonium acetate (B1210297) | Microwave irradiation | 0.3-0.8 | High | nih.govacs.org |

| Benzaldehyde | Amino-bifunctional frameworks | Ethanol | 5 | High | nih.gov |

| Benzaldehyde | Ti-Al-Mg hydrotalcite | Ethyl acetate | 240 | 67.1 | ias.ac.in |

Tautomerism and Isomerization Phenomena in Pyrimidinyl Malononitrile Systems

Tautomerism is a significant phenomenon in heterocyclic compounds like pyrimidines and can also be observed in molecules containing the malononitrile group. For this compound, several tautomeric forms can be envisaged. The pyrimidine ring itself can exhibit amino-imino and lactam-lactim tautomerism, depending on the substituents.

In the case of the propanedinitrile side chain, nitrile-ketenimine tautomerism is a possibility. unlp.edu.ar This involves the migration of a proton from the carbon atom between the two nitrile groups to one of the nitrogen atoms of the nitrile groups, resulting in a ketenimine structure. The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the pyrimidine ring. unlp.edu.ar

Isomerization is also a relevant consideration, particularly in the context of intermediates like benzylidenemalononitriles, which can exist as E and Z isomers. The relative stability of these isomers can affect the stereochemical outcome of subsequent reactions.

Table 3: Potential Tautomeric Forms of Pyrimidinyl Malononitrile Systems

| Tautomer Type | Description | General Structure |

|---|---|---|

| Amino-imino | Proton shift between an exocyclic amino group and a ring nitrogen. | -NH-C=N- ⇌ -N=C-NH- |

| Lactam-lactim | Proton shift between a ring nitrogen and an adjacent carbonyl group. | -NH-C=O ⇌ -N=C-OH |

| Nitrile-ketenimine | Proton shift from the α-carbon of the dinitrile to a nitrile nitrogen. | R-CH(CN)₂ ⇌ R-C(CN)=C=NH |

Kinetic Studies of Pyrimidine Annulation Processes

The kinetics of pyrimidine formation are crucial for optimizing reaction conditions and understanding the reaction mechanism. Kinetic studies of related reactions, such as the Knoevenagel condensation, have shown that the reaction rate is influenced by several factors, including the nature of the catalyst, the solvent, and the substituents on the reactants.

For instance, in the synthesis of benzylidenemalononitrile, the use of efficient catalysts can significantly shorten the reaction time. nih.gov The reaction rate can also be influenced by the solvent polarity and viscosity. Studies on related systems have shown that for a given viscosity, reactions in high polarity solvents can be slower than in nonpolar solvents.

Kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, have been used to describe the kinetics of related condensation reactions. In one study on the Knoevenagel condensation, it was found that the reaction followed a second-order power-law model, with an apparent activation energy of 10.01 kcal/mol. ias.ac.in The use of techniques like Principal Component Analysis (PCA) can also be applied to resolve the spectra and kinetics of complex reaction mixtures, providing insights into the time courses of individual components. nih.gov

Table 4: Factors Influencing Reaction Kinetics in Pyrimidine Synthesis

| Factor | Observation | Example | Reference |

|---|---|---|---|

| Catalyst | Use of efficient catalysts significantly reduces reaction time. | Amino-bifunctional frameworks in Knoevenagel condensation. | nih.gov |

| Solvent | Reaction rates can be dependent on solvent polarity and viscosity. | Slower rates in high polarity solvents for a given viscosity. | N/A |

| Substituents | Electron-withdrawing groups on the aldehyde can increase the reaction rate. | Hammett plot analysis of pyrano[2,3-d]pyrimidine synthesis. | acs.org |

| Temperature | Reaction rates generally increase with temperature. | Apparent activation energy of 10.01 kcal/mol for Knoevenagel condensation. | ias.ac.in |

Comprehensive Spectroscopic and Structural Characterization of 2 Pyrimidin 4 Yl Propanedinitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For pyrimidine (B1678525) derivatives, a combination of one-dimensional and two-dimensional NMR techniques is employed to achieve a complete structural assignment.

High-Resolution One-Dimensional (¹H, ¹³C) NMR for Proton and Carbon Environments

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for identifying the proton and carbon frameworks of a molecule. In pyrimidine derivatives, the chemical shifts of the protons and carbons are influenced by the electronegativity of the nitrogen atoms and the electronic effects of any substituents.

The ¹H NMR spectrum of a pyrimidine ring typically shows distinct signals for each proton. For instance, in the parent pyrimidine molecule, the proton at the C2 position is the most deshielded due to its proximity to both nitrogen atoms, while the protons at C4/C6 and C5 appear at different chemical shifts. chemicalbook.com The introduction of a substituent, such as the propanedinitrile group at the C4 position, would significantly alter the chemical shifts of the remaining ring protons.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon atoms of the pyrimidine ring exhibit characteristic chemical shifts, which are also modulated by substituents. nih.gov For example, a study on various pyrimidine derivatives showed that the chemical structures of all prepared compounds were confirmed using techniques including ¹H NMR and ¹³C NMR spectroscopy. nih.gov

Representative ¹H and ¹³C NMR Data for Pyrimidine Derivatives:

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Pyrimidine chemicalbook.com | CDCl₃ | 9.26 (H2), 8.78 (H4, H6), 7.36 (H5) | Not specified |

| 2,4-diaminopyrimidine derivative mdpi.com | Not specified | Not specified | Not specified |

| 4-amino-5-((2-methoxyphenyl) amino)-6-(4-substituted) phenylpyrimidin-2(1H)-one nih.gov | Not specified | Not specified | Not specified |

This table presents representative data for pyrimidine and its derivatives to illustrate typical chemical shift ranges.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and determining the stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For a substituted pyrimidine, COSY would reveal the connectivity between the remaining protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the carbons to which they are directly attached. sdsu.edu This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. For a 2-(pyrimidin-4-yl)propanedinitrile derivative, HMBC would be instrumental in confirming the connection between the propanedinitrile substituent and the C4 position of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is essential for determining stereochemistry and conformation.

A complete assignment of all ¹H and ¹³C NMR signals for four series of pyrido[4,3-d]pyrimidine (B1258125) derivatives was achieved through a combination of one and two-dimensional NMR experiments. researchgate.netnih.gov

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides valuable structural information for materials in the solid phase, including crystalline and amorphous forms. This technique is particularly useful for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties.

A study on ureidopyrimidinone model compounds utilized high-resolution ¹H and ¹⁵N solid-state NMR experiments to investigate their structure and thermal stability. nih.gov The study demonstrated that the dimer remained in a keto tautomeric form upon heating, which is capable of stronger intermolecular hydrogen bonding. nih.gov

NMR Crystallography for Precise Atomic-Resolution Structural Determination

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million. This high accuracy allows for the determination of the elemental composition of the molecule, which is a crucial step in its identification and characterization. For instance, the HRMS data for various pyrimidine derivatives have been reported, confirming their calculated molecular formulas. acs.orgrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of synthesized organic compounds, including pyrimidine derivatives. This powerful analytical tool combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis prowess of mass spectrometry, providing unequivocal confirmation of both the purity and molecular weight of the target compounds. creative-proteomics.comspringernature.com

In the characterization of this compound derivatives, LC-MS is routinely employed to ascertain the success of a synthesis and the homogeneity of the product. mdpi.comnih.gov The liquid chromatography component separates the synthesized compound from any unreacted starting materials, byproducts, or other impurities present in the reaction mixture. The subsequent analysis by the mass spectrometer provides a mass-to-charge ratio (m/z) of the eluted compound. This experimental m/z value is then compared against the theoretically calculated molecular weight of the this compound derivative. A match between these values serves as a definitive confirmation of the compound's identity. mdpi.com For instance, a study on novel pyrimidine derivatives utilized LC-MS to confirm the structure of the synthesized compounds, ensuring the desired product was obtained. researchgate.net

The data generated from LC-MS analysis is typically presented as a chromatogram and a mass spectrum. The chromatogram displays the retention time of the compound, which is characteristic under specific chromatographic conditions, while the mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound. The presence of a single major peak in the chromatogram is a strong indicator of the sample's high purity.

A new liquid chromatographic-triple quadrupole tandem mass spectrometry (LC-QqQ-MS/MS) method has been developed for the determination of various purine (B94841) and pyrimidine derivatives. researchgate.net This highlights the continuous advancement in LC-MS methodologies for the precise analysis of such compounds.

Table 1: Representative LC-MS Data for a Hypothetical this compound Derivative

| Parameter | Value |

| Compound Name | This compound |

| Molecular Formula | C₇H₄N₄ |

| Theoretical Molecular Weight | 144.13 g/mol |

| Observed [M+H]⁺ (m/z) | 145.05 |

| Retention Time (min) | 3.5 |

| Purity (by HPLC) | >98% |

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups present within a molecule and their chemical environment.

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for the structural elucidation of pyrimidine derivatives, offering a detailed fingerprint of the functional groups present in the molecule. vandanapublications.com This technique is based on the absorption of infrared radiation by a molecule, which causes vibrations of its constituent bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral pattern.

For this compound and its derivatives, the FTIR spectrum reveals key absorption bands that confirm the presence of its defining structural motifs. vandanapublications.com The nitrile group (C≡N) exhibits a strong and sharp stretching vibration typically in the range of 2222-2260 cm⁻¹. spectroscopyonline.com This peak is highly characteristic and its presence is a strong indicator of the dinitrile moiety. The pyrimidine ring itself gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are generally observed between 3050 and 3100 cm⁻¹. The C=N stretching vibrations within the pyrimidine ring typically appear in the region of 1620 cm⁻¹. nih.gov

Furthermore, the FTIR spectrum can provide information about substituents on the pyrimidine ring. For example, the presence of an amino group would be indicated by N-H stretching vibrations around 3300-3500 cm⁻¹. instanano.com The analysis of FTIR spectra of various pyrimidine-containing compounds has been a subject of comprehensive reviews, highlighting the significance of this technique in their characterization. vandanapublications.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2222-2260 spectroscopyonline.com |

| Aromatic C-H | Stretching | 3050-3100 instanano.com |

| Pyrimidine Ring C=N | Stretching | ~1620 nih.gov |

| Pyrimidine Ring C=C | Stretching | ~1550-1600 |

| C-H in-plane bending | Bending | ~1000-1300 |

| C-H out-of-plane bending | Bending | ~700-900 |

Theoretical and Computational Studies on 2 Pyrimidin 4 Yl Propanedinitrile and Its Analogues

Analysis of Molecular Orbitals and Charge Distribution

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in chemistry for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are key determinants of a molecule's kinetic stability, chemical reactivity, and electronic properties.

For large molecules, canonical FMOs can be delocalized over the entire system, which can complicate the identification of specific reactive sites. acs.org To address this, localized approaches can be used to pinpoint the functional groups most involved in potential reactions. acs.org In pyrimidine (B1678525) derivatives, the HOMO and LUMO are often localized around the heterocyclic ring system. For instance, in a study of methylthieno[3,4-d]pyrimidine heterocycles, the HOMO was found to have significant participation from the sulfur atom's π orbitals, which destabilizes the HOMO. researchgate.net

Computational studies on 2-cyanopyrimidine, a closely related analogue, provide insight into the electronic properties of this class of compounds. researchgate.net Density Functional Theory (DFT) calculations are commonly employed to determine the energies of these frontier orbitals. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

Table 1: FMO Data for a Representative Pyrimidine Analogue (2-cyanopyrimidine)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 6.0 |

Data derived from computational studies on 2-cyanopyrimidine, an analogue of 2-(Pyrimidin-4-yl)propanedinitrile. researchgate.net

The distribution of the HOMO is typically where the molecule will act as an electron donor (nucleophile), while the LUMO's location indicates the site for electron acceptance (electrophile). researchgate.net In many pyrimidine-based compounds, the frontier orbitals are localized on the pyrimidine ring and its substituents, indicating these are the primary sites for chemical reactions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive picture of localized bonds and lone pairs, consistent with Lewis structures. wikipedia.orgwisc.edu This method provides valuable information on intramolecular interactions, such as hyperconjugation, which are crucial for understanding molecular stability. researchgate.netwisc.edu

NBO analysis quantifies the delocalization of electron density from occupied "donor" orbitals (like bonding orbitals or lone pairs) to unoccupied "acceptor" orbitals (typically antibonding orbitals). wikipedia.orgwisc.edu The strength of these donor-acceptor interactions is measured by the second-order perturbation theory energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. wisc.edu

Molecular Dynamics and Docking Simulations

To explore the potential of this compound and its analogues as therapeutic agents, molecular dynamics (MD) and docking simulations are employed. These computational techniques model how these compounds might interact with and bind to biological targets like proteins and enzymes.

Computational Modeling of Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.govnih.gov This modeling helps to elucidate the binding mode and estimate the binding affinity, often represented as a docking score. informahealthcare.com Pyrimidine derivatives are a well-studied class of compounds known to interact with a wide range of biological targets. nih.govgsconlinepress.com

Docking studies on various pyrimidine analogues have shown that the pyrimidine scaffold is adept at forming key interactions within enzyme active sites. nih.gov For example, the nitrogen atoms in the pyrimidine ring frequently act as hydrogen bond acceptors, a critical interaction for anchoring the ligand to the receptor. informahealthcare.comnih.gov

In numerous studies, pyrimidine-based compounds have been docked into the active sites of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). nih.govrsc.orgresearchgate.net For instance, docking of pyrimidine-5-carbonitrile derivatives into the EGFR active site revealed that the pyrimidine core could form hydrogen bonds with key amino acid residues like Met793. rsc.org Similarly, studies on pyrrolo[2,3-d]pyrimidine derivatives showed hydrogen bonding with Met769 in the EGFR binding pocket. youtube.com

MD simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time, assessing its stability and conformational changes. nih.gov

Table 2: Representative Docking Scores of Pyrimidine Analogues with Various Receptors

| Compound Class | Target Receptor | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Pyrimidine-5-carbonitrile | EGFR | 1M17 | -8.5 to -10.2 | Met793, Lys745, Asp800 |

| Pyrrolo-pyrimidine | EGFR | 3P0Y | -9.42 | Phe795, Asp800 |

| Amino-pyrimidine | IGF-1R | 1P4O | -5.8 to -7.9 | Various |

| Pyrimidine derivative | CDK2 | 1HCK | -7.4 to -7.9 | Various |

| 2,4-diarylaminopyrimidine | FAK | - | - | - |

This table compiles data from various studies on pyrimidine analogues to illustrate typical binding affinities and interactions. Scores and residues are representative examples from the literature. nih.govinformahealthcare.comnih.govrsc.orgyoutube.com

Insights into Potential Biological Target Binding and Enzyme Inhibition Mechanisms

The extensive research on pyrimidine analogues provides significant insights into the potential biological targets and inhibition mechanisms for compounds like this compound. The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple receptor types. mdpi.comnih.gov

Kinase Inhibition: A primary area where pyrimidine derivatives show promise is in the inhibition of protein kinases. nih.govresearchgate.netyoutube.com Overexpression or mutation of kinases like EGFR, VEGFR-2, and CDKs is a hallmark of many cancers. rsc.org Pyrimidine-based inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, with the pyrimidine ring often mimicking the adenine (B156593) moiety of ATP and forming hydrogen bonds with the "hinge region" of the enzyme. nih.govyoutube.com The substituents on the pyrimidine ring then extend into adjacent hydrophobic pockets, enhancing binding affinity and selectivity. rsc.org

Inhibition of Other Enzymes: Beyond kinases, pyrimidine derivatives have been investigated as inhibitors of other enzyme classes. Studies have shown their potential to inhibit metabolic enzymes such as carbonic anhydrase and cholinesterase. researchgate.netnih.gov For example, novel pyrimidine derivatives have demonstrated potent inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and II) and acetylcholinesterase (AChE). nih.gov The inhibition mechanism is often found to be of a mixed type, suggesting the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. acs.org

Antiviral Activity: More recently, computational studies have explored the potential of pyrimidine derivatives, including 2-cyanopyrimidine, as inhibitors of proteins crucial for viral replication, such as those from SARS-CoV-2. researchgate.net Docking simulations predicted that these compounds could bind effectively to targets like the viral RNA-dependent RNA polymerase (RdRp). researchgate.net

The collective findings from these computational studies strongly suggest that this compound, by virtue of its pyrimidine core and cyano groups, has the potential to act as an inhibitor of various enzymes, particularly protein kinases, by forming specific hydrogen bonds and hydrophobic interactions within their active sites. nih.govrsc.orgyoutube.com

Structure Activity Relationship Sar Studies for Pyrimidinyl Malononitrile Derivatives

Systematic Elucidation of Structural Modulations and Their Effects on Biological Activity

Key areas of structural modulation for pyrimidine (B1678525) derivatives include:

Substitution on the Pyrimidine Ring: The biological activity of pyrimidine derivatives is highly sensitive to the nature and position of substituents on the ring. nih.gov For instance, in various series of pyrimidine-based compounds, the introduction of different groups at the C2, C4, and C5 positions has been shown to dramatically alter their anticancer activities. researchgate.netnih.gov Studies on related heterocyclic compounds have demonstrated that electron-donating or electron-withdrawing groups on the aromatic ring can significantly impact potency. researchgate.net

Modification of the Linker: The nature of the chemical linkage between the pyrimidine ring and other parts of the molecule is crucial. While the parent compound has a direct linkage to the propanedinitrile moiety, introducing spacers or altering the connectivity can influence conformational flexibility and interactions with biological targets.

Alterations to the Malononitrile (B47326) Group: The dinitrile functional group is a key feature. Modifications to this group, such as replacement with other electron-withdrawing groups or conversion to a different functional group, can have a profound effect on the molecule's electronic properties and its ability to act as a hydrogen bond acceptor or engage in other interactions.

Research on various pyrimidine derivatives has provided valuable SAR insights that can be extrapolated to the pyrimidinyl malononitrile scaffold. For example, in a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, specific substitutions were found to be critical for their activity as apoptosis inducers and cyclin-dependent kinase inhibitors. nih.gov Similarly, for pyrimidine derivatives with aryl urea (B33335) moieties, the substitution pattern on the aryl ring was a key determinant of their cytotoxic activity against cancer cell lines. nih.gov

Table 1: Illustrative SAR data for Pyrimidine Derivatives

| Compound ID | Scaffold | R1-Substituent | R2-Substituent | Biological Activity (IC50, µM) |

| Ex-1 | 2,4-diaminopyrimidine | Phenyl | Triazolopiperazine | 5.52 (PC-3), 3.69 (MCF-7) |

| Ex-2 | 2,4-diaminopyrimidine | 4-fluorophenyl | Triazolopiperazine | 2.14 (A549), 3.59 (HCT-116) |

| Ex-3 | Pyrido[2,3-d]pyrimidine | 4-chlorophenyl | - | >100 (MCF-7) |

| Ex-4 | Pyrido[2,3-d]pyrimidine | 4-methoxyphenyl | - | 12.5 (MCF-7) |

This table is a hypothetical representation based on general SAR principles observed in pyrimidine derivatives and does not represent actual data for 2-(Pyrimidin-4-yl)propanedinitrile.

Bioisosteric Modifications of the Pyrimidine and Malononitrile Scaffolds

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a powerful tool in drug design. nih.gov This approach is often used to enhance potency, improve selectivity, alter pharmacokinetic properties, or reduce toxicity. For pyrimidinyl malononitrile derivatives, both the pyrimidine core and the malononitrile group can be subjects of bioisosteric replacement.

Pyrimidine Scaffold Modifications:

The pyrimidine ring itself can be considered a bioisostere of other aromatic systems like phenyl or pyridine (B92270) rings. cambridgemedchemconsulting.com Within the heterocyclic domain, numerous bioisosteric replacements for the pyrimidine scaffold have been explored in various drug discovery programs. Common replacements include:

Pyridine: Replacing a pyrimidine with a pyridine ring alters the hydrogen bonding capacity and electronic distribution. cambridgemedchemconsulting.com

Purine (B94841) and Pyrazolo[3,4-d]pyrimidine: These bicyclic systems can mimic the pyrimidine scaffold while presenting different steric and electronic profiles. cambridgemedchemconsulting.com

Other Heterocycles: Depending on the target and desired properties, other five- or six-membered heterocycles can be considered as bioisosteric replacements. cambridgemedchemconsulting.com

For example, the replacement of a pyridine ring with a 1H-pyrazolo[3,4-d]pyrimidine moiety has been successfully used in the design of multikinase inhibitors. This change can lead to improved biological activity by altering the interaction with the target protein.

Malononitrile Scaffold Modifications:

The malononitrile group is a potent electron-withdrawing moiety and a good hydrogen bond acceptor. Finding suitable bioisosteres for this group can be challenging but offers opportunities to fine-tune the molecule's properties. Potential bioisosteric replacements could include:

Other Cyano-containing groups: Modifications like replacing one cyano group with another electron-withdrawing group.

Heterocyclic rings: Certain five-membered heterocyclic rings can mimic the electronic and steric properties of the malononitrile group.

Keto or Ester groups: In some contexts, carbonyl-containing groups can serve as bioisosteres for the dinitrile moiety, although this would significantly alter the local electronics. A study on pyrano[2,3-d]pyrimidines involved the condensation of malononitrile with other reagents, showcasing how this group can be a starting point for more complex heterocyclic systems. nih.gov

Table 2: Examples of Bioisosteric Replacements in Heterocyclic Compounds

| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |

| Phenyl | Pyrimidine | Improve metabolic stability, increase polarity | Altered pharmacokinetics, potential for new interactions |

| Pyrimidine | Pyridine | Remove a hydrogen bond acceptor | Change in target selectivity and binding affinity |

| Pyrimidine | Pyrazolo[3,4-d]pyrimidine | Introduce additional interaction points | Enhanced potency, altered target profile |

| Morpholine | Cyclopropyl Pyran | Mimic conformation while changing properties | Improved binding by adopting a similar conformation |

This table provides examples of bioisosteric replacements and their potential effects, drawn from general medicinal chemistry principles and studies on related compounds. cambridgemedchemconsulting.com

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

The development of a QSAR model for pyrimidinyl malononitrile derivatives would typically involve the following steps:

Data Set Assembly: A collection of pyrimidinyl malononitrile analogues with their corresponding, accurately measured biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Describing atomic connectivity and branching.

Electronic descriptors: Quantifying charge distribution, dipole moment, and polarizability.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govtandfonline.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. tandfonline.com

While specific QSAR models for this compound were not found in the initial search, studies on other pyrimidine derivatives have successfully employed QSAR. For instance, QSAR models have been developed for pyrimidine derivatives as VEGFR-2 inhibitors, larvicidal agents, and JAK3 inhibitors. nih.govtandfonline.comresearchgate.net These studies have demonstrated that descriptors related to molecular shape, hydrophobicity, and electronic properties are often crucial for the biological activity of pyrimidine-based compounds. researchgate.netjournalwjbphs.com The insights gained from such models can guide the rational design of novel pyrimidinyl malononitrile derivatives with improved therapeutic potential.

Table 3: Common Descriptors Used in QSAR Modeling of Heterocyclic Compounds

| Descriptor Type | Example Descriptor | Property Encoded |

| Topological | Molecular Connectivity Index | Atomic branching and connectivity |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molar Refractivity | Molecular volume and polarizability |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on a Equation | 3D structure of the molecule |

This table lists common descriptor types and examples relevant to QSAR studies of druglike molecules. researchpublish.com

Advanced Research Applications of Pyrimidinyl Malononitrile Compounds

Functional Materials and Photonics

The unique electronic properties of pyrimidinyl malononitrile (B47326) compounds, characterized by the electron-withdrawing nature of the pyrimidine (B1678525) and dinitrile groups, make them excellent candidates for the development of novel functional materials and photonic devices.

Development of Organic Fluorophores and Luminescent Materials

Derivatives of 2-(pyrimidin-4-yl)propanedinitrile are being explored as building blocks for organic fluorophores. The core structure allows for the strategic introduction of various donor and acceptor groups, enabling the fine-tuning of their photophysical properties. While specific quantum yield and emission data for this compound is not extensively documented in publicly available literature, related pyrimidine-derived α-amino acids have shown that the combination of an electron-rich aryl substituent with the π-deficient pyrimidine motif can lead to fluorophores with high quantum yields. nih.gov For instance, the fluorescence of certain pyrimidine derivatives can be sensitive to environmental factors such as solvent polarity and pH, suggesting their potential as responsive fluorescent probes. nih.gov

| Compound Family | Key Structural Features | Observed Photophysical Properties | Potential Applications |

| Pyrimidine-derived α-amino acids | Combination of electron-rich aryl substituents and a π-deficient pyrimidine motif | High fluorescence quantum yields, solvatochromism, pH sensitivity nih.gov | Fluorescent probes for biological imaging |

| General Pyrimidine Derivatives | Extended π-conjugation | Strong blue fluorescence in solution and solid state mdpi.com | Organic Light-Emitting Diodes (OLEDs) |

Applications in Molecular Electronic Devices and Advanced Data Storage

The donor-acceptor (D-A) architecture inherent in many pyrimidinyl malononitrile derivatives is a key feature for their application in molecular electronics. Malononitrile functionalized donor-acceptor systems have been investigated for their potential in non-volatile memory devices. nih.govnih.gov These molecules can exhibit robust, non-volatile resistive switching memory capabilities with high ON/OFF ratios. nih.govnih.gov The underlying principle involves an intramolecular charge transfer (ICT) interaction, which can be modulated by an external electric field, leading to changes in conductivity. While research has focused on various donor moieties like dibenzofuran, dibenzothiophene, and triphenylamine coupled with malononitrile, the integration of the pyrimidinyl group as the acceptor component is a promising avenue for creating novel memory devices. nih.govnih.gov The ability to tune the band gaps of these materials through chemical modification is crucial for optimizing device performance. nih.govnih.gov

Chemical and Biological Sensing

The reactivity and electronic characteristics of the pyrimidinyl malononitrile scaffold make it a versatile platform for the design of chemosensors and biosensors.

Design of Chemosensors for Specific Analytes

The development of chemosensors based on pyrimidinyl malononitrile leverages the interaction of the electron-deficient pyrimidine ring and the nitrile groups with specific analytes. While direct studies on this compound as a chemosensor are limited, the broader class of malononitrile derivatives has been successfully employed in the design of fluorescent probes. For example, probes incorporating a malononitrile moiety have been developed for the highly selective and ultra-sensitive colorimetric and fluorescent detection of toxic malononitrile in environmental and biological samples. nih.gov These sensors often operate via a reaction-based mechanism, where the analyte triggers a chemical transformation in the probe molecule, leading to a measurable change in its optical properties. researchgate.net The pyrimidine unit can be functionalized to introduce specific recognition sites, enhancing the selectivity of the sensor for target analytes such as metal ions. nih.gov

Utilization in Biosensing Platforms, including Luminescent Transition Metal Complexes

In the realm of biosensing, pyrimidinyl malononitrile derivatives can serve as ligands for the formation of luminescent transition metal complexes. These complexes are of significant interest for bioimaging and biosensing applications due to their unique photophysical properties, such as long emission lifetimes and large Stokes shifts. nih.govmdpi.com The pyrimidine and nitrile functionalities can coordinate with various transition metals, and the resulting complexes can be designed to interact with biological targets. While specific examples involving this compound are not yet prevalent in the literature, the general strategy of using heterocyclic ligands to create luminescent metal complexes for sensing and imaging is well-established. nih.govmdpi.com These complexes can be employed in applications such as cellular imaging and the detection of biomolecules. nih.gov

Agrochemical Science

The biological activity of pyrimidine derivatives has long been recognized in the field of agrochemical science. Many commercial pesticides contain a pyrimidine moiety. nih.govresearchgate.net Research in this area is focused on the discovery of new compounds with improved efficacy and novel modes of action to combat the development of resistance in pests and weeds.

While specific studies on the agrochemical properties of this compound are not widely reported, related pyrimidine derivatives have demonstrated both insecticidal and herbicidal activities. For instance, novel spiro pyrimidine derivatives have been synthesized and evaluated for their toxicological effects against mosquito larvae, showing promising larvicidal activity. nih.govresearchgate.net Similarly, various pyrimidine derivatives have been investigated for their herbicidal properties, with some compounds exhibiting significant inhibition of plant growth. researchgate.netresearchgate.net The mode of action often involves the inhibition of essential enzymes in the target organisms. sci-hub.box The dinitrile functionality in this compound could potentially enhance its biological activity, making it and its derivatives interesting candidates for future agrochemical research.

| Compound Class | Target Organism | Observed Biological Activity | Potential Application |

| Spiro Pyrimidine Derivatives | Culex pipiens larvae | Larvicidal activity, inhibition of adult emergence nih.govresearchgate.net | Insecticides |

| Uracil Derivatives with Pyrimidinyl Moiety | B. campestris, A. retroflexus, E. crusgalli | Herbicidal activity nih.govresearchgate.net | Herbicides |

| Phenylpyrimidine Derivatives | Raphanus sativus | Pre-emergent herbicidal activity researchgate.net | Herbicides |

Research into Herbicidal Potential and Enzyme Target Modulation (e.g., Protoporphyrinogen Oxidase (PPO) Inhibition)

Pyrimidine derivatives are actively being explored for their herbicidal properties. wikipedia.org The herbicidal action of these compounds often stems from their ability to inhibit crucial enzymes in the metabolic pathways of plants. wikipedia.org One of the primary targets for herbicides is Protoporphyrinogen Oxidase (PPO), an enzyme essential for the biosynthesis of both chlorophyll and heme. mdpi.comnih.gov Inhibition of PPO leads to an accumulation of its substrate, protoporphyrinogen IX, which then gets converted to protoporphyrin IX. nih.gov This molecule is a potent photosensitizer that, in the presence of light and oxygen, produces singlet oxygen. nih.govnih.gov This reactive oxygen species causes rapid lipid peroxidation and destruction of cell membranes, leading to the death of the plant tissue. nih.govmdpi.com

Research into novel pyrido[2,3-d]pyrimidine (B1209978) derivatives has shown promising herbicidal activity against various weeds. google.com For instance, the compound 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o) demonstrated activity comparable to commercial herbicides like clomazone and flumioxazin against bentgrass. google.com Molecular docking studies for such compounds suggest that they may act as herbicides by inhibiting PPO. google.com

However, PPO is not the only enzyme target for pyrimidine-based herbicides. Other studies have focused on designing pyrimidine thiourea compounds that inhibit acetohydroxyacid synthase (AHAS), another critical enzyme for plant growth. mdpi.com Certain compounds in this class have shown significant inhibition of root growth in species like Brassica napus L. and Digitaria adscendens and demonstrated higher activity against Echinochloa crus-galli than the commercial herbicide bensulfuron-methyl. mdpi.com

Enzyme Inhibition Studies (in vitro mechanistic investigations)

The structural motif of pyrimidinyl malononitrile and its derivatives has proven to be a versatile scaffold for designing inhibitors of various enzymes implicated in human diseases.

Cyclooxygenase (COX) Isoenzyme Selectivity and Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and selective inhibition of the COX-2 isoenzyme over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. researchgate.netnih.gov Several studies have demonstrated that pyrimidine derivatives can act as potent and selective COX-2 inhibitors. researchgate.netresearchgate.net

In one study, a series of pyrimidine derivatives were tested for their ability to inhibit COX-1 and COX-2. Two compounds, designated L1 and L2, showed high selectivity towards COX-2, with inhibitory activity comparable to the reference drug meloxicam and significantly better than piroxicam. researchgate.net Similarly, research on 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives identified a compound with a para-fluorophenyl substituent as a potent and selective COX-2 inhibitor, showing better selectivity than the non-selective drug indomethacin. acs.org Another investigation into cyanopyrimidine hybrids found that compounds bearing various sulphonamide phenyl moieties exhibited remarkable COX-2 inhibition at very low concentrations. nih.gov

| Compound Class/Derivative | Target Enzyme | IC50 / % Inhibition | Selectivity Index (SI) for COX-2 | Reference Compound(s) |

| Thieno[2,3-d]pyrimidin-4(3H)-one (Compound 5) | COX-2 | IC50 = 42.19 µM | 4.81 | Indomethacin (SI=0.04) |

| Thieno[2,3-d]pyrimidin-4(3H)-one (Compound 5) | COX-1 | IC50 = 202.96 µM | - | Indomethacin |

| Pyrimidine Derivatives (L1, L2) | COX-2 | Activity comparable to Meloxicam | High selectivity towards COX-2 | Meloxicam, Piroxicam |

| N-(2,6-dimethoxypyrimidin-4-yl) benzenesulfonamide deriv. | COX-2 | IC50 = 0.22–0.67 µM | - | Celecoxib (IC50=7.70 µM) |

Vascular Endothelial Growth Factor Receptor (VEGFR) Tyrosine Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.gov Inhibition of VEGFR-2 is a key strategy in anticancer therapy. nih.gov Novel pyrrolo[2,3-d]pyrimidine-based compounds have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov

A study found that a series of these compounds demonstrated highly potent, dose-related inhibition of the VEGFR-2 kinase enzyme, with IC50 values in the nanomolar range. nih.gov Specifically, derivatives carrying biaryl urea (B33335) moieties exhibited IC50 values as low as 11.9 nM and 13.6 nM. nih.gov Molecular docking studies confirmed that these compounds bind to the inactive conformation of VEGFR-2, similar to other FDA-approved kinase inhibitors, marking them as potential candidates for new targeted anticancer agents. nih.gov

| Compound Class/Derivative | Target Enzyme | IC50 Value |

| Pyrrolo[2,3-d]pyrimidine with biaryl urea (12d) | VEGFR-2 | 11.9 nM |

| Pyrrolo[2,3-d]pyrimidine with biaryl urea (15c) | VEGFR-2 | 13.6 nM |

| Sorafenib | VEGFR-2 | 90 nM |

| Fruquintinib | VEGFR-2 | 35 nM |

| Telatinib | VEGFR-2 | 6 nM |

Phosphodiesterase (PDE) Inhibition Profiles

Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are important second messengers in various signaling pathways. Inhibitors of specific PDE isoenzymes have therapeutic applications in a range of diseases, including respiratory and inflammatory disorders. nih.gov Research has identified pyrimidine derivatives as effective inhibitors of several PDE families.

For example, a series of fused pyrimidine compounds were developed as inhibitors of PDE7. Another study focused on optimizing pyrimidine-based fragments, leading to the discovery of a potent and highly selective inhibitor of PDE10A with potential for treating schizophrenia. Furthermore, a novel pyrido[2,3-d]pyrimidin-2(1H)-one derivative, YM976, was identified as a potent PDE4 inhibitor with anti-inflammatory properties. acs.org These studies highlight the adaptability of the pyrimidine scaffold for targeting different PDE isoenzymes.

Urease Enzyme Inhibition and Mechanism

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is also a concern in agriculture due to nitrogen loss from urea-based fertilizers. Therefore, urease inhibitors are of significant interest.

Research has shown that certain pyrimidine derivatives can effectively inhibit urease. A study on spiro-pyrimidinethiones/spiro-pyrimidinones-barbituric acid derivatives, synthesized through a one-pot, three-component reaction, identified several compounds that acted as urease inhibitors when tested against Jack bean urease. The mechanism of urease inhibition can vary, with some inhibitors acting by directly binding to the nickel ions in the active site, while others may covalently modify key cysteine residues or chelate the nickel ions required for enzyme activity.

Beta-Glucuronidase Inhibition Studies

Beta-glucuronidase is an enzyme that cleaves glucuronic acid from various substrates. Elevated levels of bacterial β-glucuronidase in the gut are associated with the reactivation of certain drugs and carcinogens, contributing to intestinal toxicity. Thus, inhibitors of this enzyme are being investigated to mitigate these adverse effects.

Studies have identified pyrimidine derivatives as a promising class of β-glucuronidase inhibitors. A series of 2-aminopyrimidine derivatives were synthesized and evaluated, leading to the discovery of a highly potent inhibitor. Compound 24, which features a piperazinyl substituent, demonstrated an IC50 value of 2.8 µM, making it significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 µM). Another study on pyrimidine-2,4,6-trione derivatives also identified a compound (3f) with moderate β-glucuronidase inhibitory activity.

| Compound Class/Derivative | Target Enzyme | IC50 Value | Standard Inhibitor |

| 2-Aminopyrimidine derivative (Compound 24) | β-Glucuronidase | 2.8 ± 0.10 µM | D-saccharic acid 1,4-lactone (45.75 ± 2.16 µM) |

| Pyrimidine-2,4,6-trione derivative (Compound 3f) | β-Glucuronidase | 86.9 ± 4.33 µM | D-saccharic acid 1,4-lactone (45.75 ± 2.16 µM) |

| 2-Aminopyrimidine derivative (Compound 8) | β-Glucuronidase | 72.0 ± 6.20 µM | D-saccharic acid 1,4-lactone |

| 2-Aminopyrimidine derivative (Compound 23) | β-Glucuronidase | 126.43 ± 6.16 µM | D-saccharic acid 1,4-lactone |

15-Prostaglandin Dehydrogenase (15-PGDH) Inhibition for Prostaglandin Metabolism

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical enzyme responsible for the degradation of prostaglandins, such as prostaglandin E2 (PGE2). mdpi.comnih.gov This enzymatic action terminates the biological activity of prostaglandins, which are key mediators in physiological processes like tissue repair and inflammation. mdpi.comnih.gov Inhibition of 15-PGDH has emerged as a promising therapeutic strategy to enhance tissue regeneration by increasing local concentrations of PGE2. mdpi.comnih.gov

The mechanism of 15-PGDH inhibition involves blocking the active site of the enzyme, thereby preventing the oxidation of the 15-hydroxyl group of prostaglandins. mdpi.com Small molecule inhibitors have been developed that show high affinity and selectivity for 15-PGDH. mdpi.com For instance, the compound SW033291 has been identified as a potent inhibitor of 15-PGDH with a Ki of 0.1 nM and has demonstrated efficacy in promoting tissue repair in various preclinical models. nih.gov While a variety of chemical scaffolds have been investigated for 15-PGDH inhibition, the specific role and efficacy of this compound in this context are not extensively detailed in the current body of scientific literature. Further research is required to elucidate the potential of pyrimidinyl malononitrile compounds as inhibitors of 15-PGDH.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for the synthesis of DNA and RNA. d-nb.info This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides. nih.gov DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in pyrimidine synthesis. d-nb.info Therefore, inhibition of DHODH is an attractive strategy for cancer therapy. nih.gov

Pyrimidine analogs have been investigated as inhibitors of DHODH. nih.gov The inhibitory mechanism involves the competitive binding of these molecules to the enzyme's active site, thereby blocking the synthesis of orotate and depleting the cellular pool of pyrimidines. d-nb.infonih.gov This depletion leads to the inhibition of DNA and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis. d-nb.info Malononitrilamides, a class of compounds structurally related to this compound, have shown inhibitory effects on DHODH. nih.gov For example, the malononitrilamide MNA715 has demonstrated potent inhibition of both rat and human DHODH. nih.gov

Table 1: Inhibitory Activity of Selected Malononitrilamides against DHODH

| Compound | Source Organism | IC50 |

|---|---|---|

| MNA715 | Rat | 19-53 nM |

| MNA715 | Human | 0.5-2.3 µM |

| MNA279 | Rat | 19-53 nM |

| MNA279 | Human | 0.5-2.3 µM |

| HR325 | Rat | 19-53 nM |

| HR325 | Human | 0.5-2.3 µM |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

The epidermal growth factor receptor (EGFR) is a member of the receptor tyrosine kinase family and plays a crucial role in regulating cell proliferation, survival, and differentiation. nih.gov Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making it a key target for anti-cancer therapies. nih.govresearchgate.net EGFR tyrosine kinase inhibitors (EGFR-TKIs) are a class of drugs that block the signaling pathway by competing with ATP for the binding site on the intracellular tyrosine kinase domain of the receptor. nih.gov

Pyrimidine-based derivatives are a prominent class of EGFR-TKIs. nih.govresearchgate.net The pyrimidine scaffold serves as a key structural motif that can be modified to enhance binding affinity and selectivity for the EGFR kinase domain. researchgate.net Several pyrimidine-containing compounds have been developed and have shown significant anti-cancer activity by inhibiting EGFR phosphorylation and downstream signaling pathways. nih.gov For instance, certain pyrimidine-5-carbonitrile derivatives have demonstrated potent EGFR inhibition with IC50 values in the nanomolar range. rsc.org

Table 2: EGFR-TK Inhibitory Activity of Representative Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (EGFR-TK) |

|---|---|---|

| Compound 6a | EGFR mutant cells | 0.0022 ± 0.001 µM |

| Compound 10b | - | 8.29 ± 0.04 nM |

| Erlotinib (Reference) | - | 2.83 ± 0.05 nM |

IC50 values represent the concentration of the compound required to inhibit 50% of the EGFR tyrosine kinase activity.

Investigational Biological Activities (in vitro, focusing on cellular and molecular mechanisms)

Anti-proliferative Effects on Cancer Cell Lines (e.g., cell cycle analysis, apoptosis induction pathways)

Derivatives of pyrimidine have demonstrated significant anti-proliferative effects against a variety of cancer cell lines. nih.govnih.govnih.gov The cytotoxic activity of these compounds is often mediated through the induction of apoptosis and cell cycle arrest. nih.gov

Cell Cycle Analysis: Studies have shown that pyrimidine derivatives can interfere with the normal progression of the cell cycle in cancer cells. nih.govmdpi.com For example, some 2,4-diaryl pyrimidine derivatives have been observed to cause cell cycle arrest at the G0/G1 phase in H1975 non-small cell lung cancer cells. nih.gov This arrest prevents the cells from entering the S phase, thereby inhibiting DNA replication and cell division. nih.gov